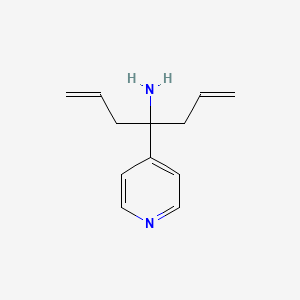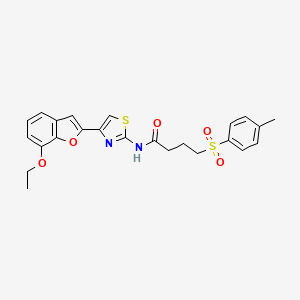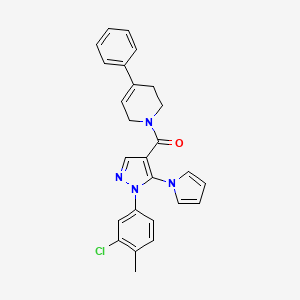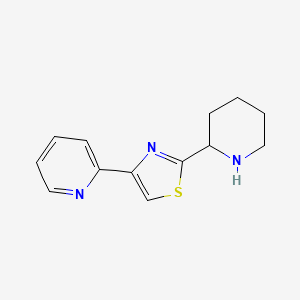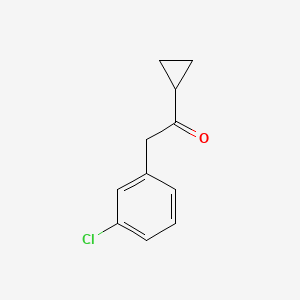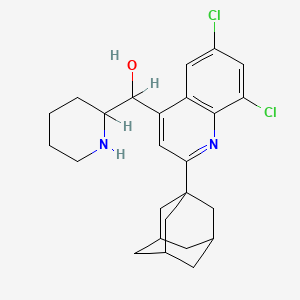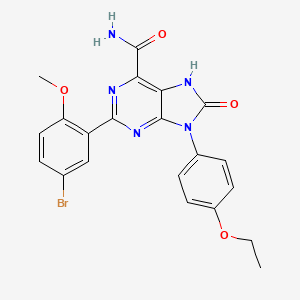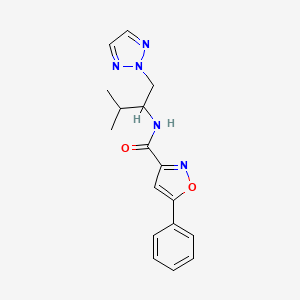
N-(3-Phenylcyclopentyl)oxirane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Phenylcyclopentyl)oxirane-2-carboxamide is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a phenyl group attached to a cyclopentyl ring, which is further connected to an oxirane ring and a carboxamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of N-(3-Phenylcyclopentyl)oxirane-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-phenylcyclopentanone with an appropriate epoxidizing agent to form the oxirane ring. This intermediate is then reacted with an amine to introduce the carboxamide group. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are carried out at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
N-(3-Phenylcyclopentyl)oxirane-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Hydrolysis: The oxirane ring can be hydrolyzed to form a diol in the presence of acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while reduction of the carboxamide group results in the formation of amines.
Wissenschaftliche Forschungsanwendungen
N-(3-Phenylcyclopentyl)oxirane-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials and chemical products. Its reactivity and stability make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of N-(3-Phenylcyclopentyl)oxirane-2-carboxamide involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The phenyl and cyclopentyl groups contribute to the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
N-(3-Phenylcyclopentyl)oxirane-2-carboxamide can be compared with other similar compounds, such as:
N-(3-Phenylcyclopentyl)oxirane-2-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group. It exhibits different reactivity and biological activity due to the presence of the acidic functional group.
N-(3-Phenylcyclopentyl)oxirane-2-amine: This compound has an amine group instead of a carboxamide group. It is more basic and can form different types of interactions with biological targets.
N-(3-Phenylcyclopentyl)oxirane-2-alcohol: This compound has an alcohol group instead of a carboxamide group. It is more polar and can participate in hydrogen bonding interactions.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. Its structure provides a balance of reactivity and stability, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
N-(3-phenylcyclopentyl)oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14(13-9-17-13)15-12-7-6-11(8-12)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFRSHUTLMMBDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C2=CC=CC=C2)NC(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-chloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2485575.png)
![N-(2-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide](/img/structure/B2485579.png)

![1-[(3-Methylphenyl)sulfonyl]piperazine](/img/structure/B2485583.png)

